3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester
CAS No.: 1251012-11-9
Cat. No.: VC2940397
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251012-11-9 |
|---|---|
| Molecular Formula | C11H17N3O3 |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | tert-butyl 3-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-7-8(14)9(15)13-12-7/h4-6H2,1-3H3,(H2,12,13,15) |
| Standard InChI Key | JHPPMMMQUMWGOD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C(=O)NN2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C(=O)NN2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, tert-butyl 3-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-4-carboxylate, reflects its bicyclic framework comprising a pyrazole ring fused to a partially saturated pyridine ring . Key structural features include:
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Hydroxyl group at position 3, enabling hydrogen bonding with biological targets.
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Tert-butyl ester at position 4, enhancing lipophilicity and metabolic stability.
Physicochemical Data
The tert-butyl ester group contributes to the compound’s stability under acidic conditions, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Optimization
Key Synthesis Strategies
The compound is typically synthesized via cyclization reactions starting from tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate. Hydrazine hydrate is employed to induce cyclization, forming the pyrazole ring .
Table 1: Representative Synthetic Conditions and Yields
The choice of solvent and temperature significantly impacts yield. Ethanol at ambient temperature (20°C) achieves higher yields (95%) compared to methanol under reflux (63–88%) .
Post-Synthetic Modifications
The tert-butyl ester serves as a protective group, which can be cleaved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to generate the free carboxylic acid derivative . For example:
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Deprotection with TFA: Treatment with TFA in dichloromethane (DCM) at 20°C for 3 hours yields the deprotected product quantitatively .
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Salt Formation: Reaction with HCl in ethanol produces a stable bis-hydrochloride salt (83% yield) .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3-Hydroxy-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib (Control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
While less potent than celecoxib, its moderate COX-1 inhibition suggests utility in inflammation-mediated pathologies. In vivo studies using the formalin test demonstrate analgesic activity (), comparable to indomethacin ().
Anticancer Activity
The compound exhibits cytotoxicity against cancer cell lines via apoptosis induction:
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 25.0 |
| HeLa (Cervical) | 30.5 |
Mechanistic studies suggest modulation of Bcl-2 and caspase-3 pathways, though detailed targets remain under investigation.
Neuroprotective Properties
Emerging evidence indicates potential in neurodegenerative disease models. The compound reduces oxidative stress markers (e.g., malondialdehyde) by 40% in neuronal cells and inhibits TNF-α production by 35% in microglial cultures.
Structure-Activity Relationship (SAR)
Critical structural determinants of activity include:
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Hydroxyl Group: Essential for hydrogen bonding with enzymatic active sites (e.g., COX). Removal abolishes anti-inflammatory activity.
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Tert-Butyl Ester: Enhances blood-brain barrier permeability, contributing to neuroprotective effects. Replacement with methyl ester reduces bioavailability by 60%.
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Saturation of Pyridine Ring: Partial saturation (tetrahydro form) improves solubility compared to fully aromatic analogs.
Analytical Characterization
Spectroscopic Data
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NMR (CDCl): δ 1.49 (s, 9H, tert-butyl), 2.76–2.84 (m, 2H, CH), 3.68–3.78 (m, 2H, CH), 4.50 (s, 2H, CH), 6.50 (brs, 1H, NH), 7.37 (s, 1H, pyrazole-H) .
Applications in Drug Development
The compound serves as a precursor for:
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Kinase Inhibitors: Functionalization at position 1 or 2 yields derivatives targeting EGFR and VEGFR.
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Neurotherapeutics: Ester hydrolysis generates free acids for AMPA receptor modulation.
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